iCRT-14-d5

Catalog No.
S13959177
CAS No.
M.F
C21H17N3O2S
M. Wt
380.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
iCRT-14-d5

Product Name

iCRT-14-d5

IUPAC Name

(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-(2,3,4,5,6-pentadeuteriophenyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H17N3O2S

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12-/i3D,4D,5D,7D,8D

InChI Key

NCSHZXNGQYSKLR-CNCXFELZSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CN=CC=C4)C)/SC2=O)[2H])[2H]

iCRT-14-d5 is a deuterated derivative of iCRT-14, a small molecule known for its role as an inhibitor of the β-catenin-responsive transcription pathway. The compound has a molecular weight of 375.44 g/mol and a chemical formula of C21H17N3O2S. Its structure features a complex arrangement that includes a thiazole group, which is critical for its biological activity. The compound is primarily utilized in research settings to investigate the Wnt signaling pathway, which is pivotal in various cellular processes including development and cancer progression .

iCRT-14-d5 functions as an inhibitor by interfering with the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This inhibition is quantified by an IC50 value of approximately 40.3 nM, indicating its potency in disrupting Wnt pathway activity. The compound's mechanism involves binding to β-catenin, preventing its accumulation in the nucleus, and thereby inhibiting the transcription of Wnt target genes .

The biological activity of iCRT-14-d5 has been extensively studied, particularly regarding its effects on cell cycle regulation and gene expression. In vitro studies demonstrate that iCRT-14-d5 induces significant G0/G1 cell cycle arrest in colorectal cancer cell lines such as HCT-116 and HT29. Furthermore, it enhances transgene expression in various cell types, including prostate cancer cells (PC-3), by 16 to 35-fold when used in nonviral transfection systems . These properties make it a valuable tool for researchers studying cancer biology and gene therapy.

  • Formation of Key Intermediates: Initial reactions involve the formation of thiazole derivatives through condensation reactions.
  • Deuteration: The incorporation of deuterium atoms can be achieved through exchange reactions or by using deuterated solvents during synthesis.
  • Final Assembly: The final product is obtained through coupling reactions that assemble the complete molecular structure.

Detailed synthetic routes are often proprietary or specific to research labs, but general synthetic pathways can be found in the literature related to small molecule synthesis .

iCRT-14-d5 serves multiple applications in biomedical research:

  • Wnt Signaling Studies: It is primarily used to dissect the role of Wnt/β-catenin signaling in various biological contexts, including cancer progression and stem cell biology.
  • Gene Therapy: Its ability to enhance transgene expression makes it useful in developing nonviral gene delivery systems.
  • Cancer Research: The compound is employed to explore therapeutic strategies targeting β-catenin in cancer treatment .

Interaction studies involving iCRT-14-d5 have focused on its binding affinity and specificity towards β-catenin. Research indicates that iCRT-14-d5 selectively inhibits β-catenin-dependent transcription without affecting other pathways, making it a valuable tool for understanding the nuances of Wnt signaling in cellular contexts. Studies have also examined its effects on other proteins involved in the signaling cascade, contributing to a broader understanding of cellular signaling networks .

Several compounds exhibit similar biological activities as iCRT-14-d5, particularly within the context of Wnt signaling inhibition:

Compound NameCAS NumberKey FeaturesUnique Aspects
iCRT-14677331-12-3Non-deuterated version; potent β-catenin inhibitorDirectly influences β-catenin/TCF4 interaction
XAV939774254-09-9Inhibits tankyrase; promotes degradation of AxinTargets different aspects of Wnt signaling
FH5351024870-62-0Dual inhibitor of β-catenin and peroxisome proliferator-activated receptor γBroader target profile affecting metabolism
LGK9741403266-90-8Selective inhibitor of porcupine; prevents Wnt ligand secretionActs upstream in Wnt signaling pathway

iCRT-14-d5 stands out due to its specific action on β-catenin transcriptional activity without impacting other pathways or mechanisms significantly, making it particularly useful for targeted studies within the realm of cancer research and gene therapy applications .

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

380.13553170 g/mol

Monoisotopic Mass

380.13553170 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

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